molecular formula C37H42N2O6 B125216 N-Desmethyldauricine CAS No. 146763-55-5

N-Desmethyldauricine

Cat. No.: B125216
CAS No.: 146763-55-5
M. Wt: 610.7 g/mol
InChI Key: BHWMRBGNDAWZAO-FIRIVFDPSA-N
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Description

N-Desmethyldauricine is a natural compound isolated from the rhizoma of Menispermum dauricum DC. It has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. This compound is known for its ability to induce autophagic cell death in apoptosis-resistant cancer cells, making it a promising candidate for drug-resistant cancer therapies .

Mechanism of Action

Target of Action:

N-Desmethyldauricine (also known as LP-4) primarily targets cancer cells. It has been identified as a novel inducer of autophagy , a cellular degradation mechanism that plays a crucial role in regulating cell death or survival during cancer therapy . Autophagy involves the formation of double-membrane cytoplasmic vesicles that engulf and degrade cellular organelles, such as mitochondria and endoplasmic reticulum (ER), through lysosomes.

Mode of Action:

Here’s how this compound interacts with its targets and leads to autophagy:

Biochemical Pathways:

The affected pathways include the Ulk-1 pathway, CaMKKβ-AMPK-mTOR pathway, and the downstream events associated with autophagy. These pathways regulate the balance between cell survival and cell death, making this compound a promising candidate for cancer therapy .

Result of Action:

This compound’s autophagic action leads to cell death in a panel of cancer cells, including those resistant to apoptosis. By inducing autophagy, it selectively targets cancer cells while sparing normal cells. This makes it a valuable addition to cancer therapy .

Action Environment:

Environmental factors, such as pH, oxygen levels, and nutrient availability, can influence this compound’s efficacy and stability. Researchers continue to explore these aspects to enhance its therapeutic potential.

: Law, B. Y. K., Mok, S. W. F., Chen, J., et al. (2017). This compound Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization. Frontiers in Pharmacology, 8, 388. Read full article

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desmethyldauricine can be synthesized through various chemical routes. One common method involves the isolation of the compound from the rhizoma of Menispermum dauricum DC. The isolation process typically includes extraction, purification, and crystallization steps .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Menispermum dauricum DC. The process includes solvent extraction, followed by chromatographic purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyldauricine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

N-Desmethyldauricine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Dauricine: Another compound isolated from Menispermum dauricum DC, known for its antitumor activity.

    Berberine: A compound with similar autophagic and apoptotic properties.

Uniqueness of N-Desmethyldauricine

This compound is unique due to its specific ability to induce autophagic cell death in apoptosis-resistant cancer cells. This property makes it particularly valuable for developing therapies for drug-resistant cancers .

Properties

IUPAC Name

2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-23-6-9-27(10-7-23)45-33-18-24(8-11-32(33)40)16-30-28-21-36(43-4)34(41-2)19-25(28)12-14-38-30/h6-11,18-22,30-31,38,40H,12-17H2,1-5H3/t30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWMRBGNDAWZAO-FIRIVFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932906
Record name 2-{4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}-4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146763-55-5
Record name N-Desmethyldauricine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146763555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}-4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Desmethyldauricine's structure in its biological activity?

A1: this compound is a phenolic dauricine-type alkaloid. [, ] While its precise structural features contributing to its biological activity are not fully elucidated in the provided abstracts, its close relationship to dauricine suggests potential similarities in their mechanisms of action. Further research is needed to explore the structure-activity relationship of this compound and its derivatives.

Q2: How does this compound induce autophagic cell death?

A2: Research indicates that this compound triggers autophagy in apoptosis-resistant cancer cells. [] This effect is mediated through the Ulk-1-PERK and Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMPK-mTOR signaling pathways. The compound achieves this by mobilizing calcium release via the inhibition of SERCA. This mechanism positions this compound as a potential therapeutic agent for cancers resistant to apoptosis-inducing therapies.

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